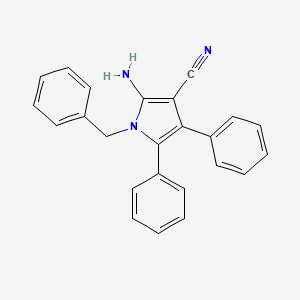

2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile

Descripción general

Descripción

2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile is a heterocyclic compound that belongs to the pyrrole family. This compound is characterized by its complex structure, which includes an amino group, a benzyl group, and two phenyl groups attached to a pyrrole ring with a carbonitrile group at the third position. It has a molecular formula of C24H19N3 and a molecular weight of 349.43 g/mol .

Mecanismo De Acción

Target of Action

The primary targets of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile are the three main subclasses of metallo-β-lactamases (MBLs), namely IMP-1 (representing the B1 subgroup), CphA (B2), and AIM-1 (B3) . These enzymes play a crucial role in antibiotic resistance, as they can hydrolyze a broad spectrum of β-lactam antibiotics.

Mode of Action

The compound interacts with its targets (MBLs) by inhibiting their activity . The 3-carbonitrile group, vicinal 4,5-diphenyl, and N-benzyl side chains of the pyrrole are important for the inhibitory potencies of these compounds .

Result of Action

The primary result of the compound’s action is the inhibition of MBLs . This inhibition disrupts the bacterial resistance mechanism against β-lactam antibiotics, potentially

Análisis Bioquímico

Biochemical Properties

2-Amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to bind with certain kinases, thereby modulating their phosphorylation activity. This interaction can lead to alterations in signal transduction pathways, affecting cellular responses . Additionally, the compound can interact with nucleic acids, potentially influencing gene expression and protein synthesis.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to impact cell signaling pathways, particularly those involved in cell growth and apoptosis. By modulating the activity of key signaling molecules, this compound can influence cell proliferation and survival . Furthermore, it can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, it may inhibit or activate enzymes by binding to their active sites or allosteric sites . This binding can lead to changes in enzyme conformation and function, ultimately affecting cellular processes. Additionally, the compound can influence gene expression by interacting with DNA and RNA, leading to changes in transcription and translation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit therapeutic effects, such as modulating enzyme activity and influencing cell signaling pathways . At higher doses, it can cause toxic or adverse effects, including cellular damage and apoptosis. Threshold effects have been observed, where the compound’s impact on cellular processes changes significantly at specific dosage levels.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism, leading to the formation of metabolites . These interactions can affect metabolic flux and alter the levels of specific metabolites within cells. The compound’s metabolism can also influence its efficacy and toxicity, as the metabolites may have different biological activities.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cells, it can localize to different cellular compartments, influencing its activity and function. The distribution of the compound within tissues can also affect its overall efficacy and toxicity.

Subcellular Localization

The subcellular localization of this compound is essential for its activity. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall function. For example, the compound may localize to the nucleus, where it can interact with DNA and transcription factors, affecting gene expression.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide with phenacyl bromide in boiling ethanol using triethylamine as a basic catalyst . This reaction leads to the formation of the pyrrole derivative.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Análisis De Reacciones Químicas

Types of Reactions

2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrrole ring.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrrole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrrole derivatives, while substitution reactions can introduce various functional groups to the pyrrole ring.

Aplicaciones Científicas De Investigación

2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with biological targets.

Industry: It may be used in the development of new materials and chemical products.

Comparación Con Compuestos Similares

Similar Compounds

- 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carboxamide

- 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carboxylate

- 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-thiol

Uniqueness

2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile is unique due to its carbonitrile group at the third position, which imparts distinct chemical properties and reactivity compared to its analogs

Actividad Biológica

2-Amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile (CAS Number: 55817-67-9) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of metallo-β-lactamases (MBLs). MBLs are a significant concern in antibiotic resistance, making the study of compounds like this one crucial for developing new therapeutic agents.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 349.428 g/mol. It has a melting point range of 175–179 °C and a boiling point of 554.3 °C at standard atmospheric pressure. The compound's structure features a pyrrole ring substituted with various functional groups that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₂₄H₁₉N₃ |

| Molecular Weight | 349.428 g/mol |

| Melting Point | 175–179 °C |

| Boiling Point | 554.3 °C |

| CAS Number | 55817-67-9 |

Inhibition of Metallo-β-lactamases

A key area of research surrounding this compound is its inhibitory effects against various subclasses of MBLs, specifically IMP-1, CphA, and AIM-1. A structure-activity relationship (SAR) study indicated that the presence of the carbonitrile group and the vicinal diphenyl structure significantly enhances the compound's inhibitory potency against these enzymes .

Key Findings:

- The compound exhibited low micromolar inhibition constants against MBLs.

- Notably, derivatives such as N-benzoyl showed potent in vitro activity against all tested MBLs.

- The compound also enhanced the sensitivity of MBL-producing bacteria to meropenem, suggesting its potential as an adjuvant therapy in combating antibiotic resistance .

Antimicrobial Activity

In addition to its action on MBLs, derivatives of this compound have been explored for their antimicrobial properties. Research has shown that certain derivatives possess significant antibacterial activity against multidrug-resistant Gram-negative bacteria, which are increasingly problematic in clinical settings .

Study on Derivatives

A study published in PubMed investigated several derivatives of this compound. Among these, two N-acylamide derivatives were identified as the most potent inhibitors against IMP-1, while maintaining lower efficacy against CphA and AIM-1 . This highlights the importance of structural modifications in enhancing biological activity.

Clinical Relevance

The clinical implications of these findings are significant; with rising antibiotic resistance rates, compounds that can inhibit MBLs are critical. The ability of these compounds to restore the efficacy of existing antibiotics makes them valuable candidates for further development and clinical testing.

Propiedades

IUPAC Name |

2-amino-1-benzyl-4,5-diphenylpyrrole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N3/c25-16-21-22(19-12-6-2-7-13-19)23(20-14-8-3-9-15-20)27(24(21)26)17-18-10-4-1-5-11-18/h1-15H,17,26H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXIMOGHICAZEKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=C(C(=C2N)C#N)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50377471 | |

| Record name | 2-Amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55817-67-9 | |

| Record name | 2-Amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.